molecular formula C8H10FN5O2 B15210750 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol CAS No. 158012-47-6

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol

Cat. No.: B15210750
CAS No.: 158012-47-6
M. Wt: 227.20 g/mol
InChI Key: XNIAXCAXAFJANK-UHFFFAOYSA-N
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Description

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro group at the 2-position of a purine or purine nucleoside can confer advantageous changes to physicochemical, metabolic, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol typically involves the fluorination of purine derivatives. One common method is the Balz-Schiemann reaction, which involves diazotization-fluorodediazoniation of the corresponding 2-aminopurine starting materials in aqueous fluoroboric acid . The yields can be improved by protecting the purine N-9 position, simplifying purification.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoro group can be displaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted purine derivatives.

Scientific Research Applications

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The fluoro group can enhance binding affinity and selectivity for specific molecular targets, potentially leading to antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is unique due to its specific substitution pattern, which can confer distinct physicochemical and biological properties compared to other fluorinated purines

Properties

CAS No.

158012-47-6

Molecular Formula

C8H10FN5O2

Molecular Weight

227.20 g/mol

IUPAC Name

2-[(2-amino-6-fluoropurin-9-yl)methoxy]ethanol

InChI

InChI=1S/C8H10FN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13)

InChI Key

XNIAXCAXAFJANK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(N=C2F)N

Origin of Product

United States

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